4-amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide
Overview
Description
4-Amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an amino group, a methyl group, and a piperidinyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide typically involves multiple steps, starting with the formation of the benzamide core. The amino group and the piperidinyl group are then introduced through subsequent reactions. Common reagents used in these reactions include acyl chlorides, amines, and bases. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help increase the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 4-Amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study protein interactions and enzyme activities. Its structural similarity to certain biological molecules allows it to be used as a probe or inhibitor in biochemical assays.
Medicine: In the medical field, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be exploited to develop new drugs for treating various diseases.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its stability and reactivity make it suitable for large-scale manufacturing processes.
Mechanism of Action
The mechanism by which 4-Amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide exerts its effects depends on its molecular targets and pathways. It may interact with enzymes, receptors, or other proteins to modulate biological processes. The specific molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
4-Amino-N-methyl-N-(1-methylpiperidin-4-yl)benzamide: A structural isomer with a different position of the piperidinyl group.
4-Amino-N-methyl-N-(1-ethylpiperidin-3-yl)benzamide: A compound with an ethyl group instead of a methyl group on the piperidinyl ring.
4-Amino-N-ethyl-N-(1-methylpiperidin-3-yl)benzamide: A compound with an ethyl group instead of a methyl group on the nitrogen atom.
Uniqueness: 4-Amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity. Its structural features make it distinct from other similar compounds, allowing it to be used in specialized applications.
Properties
IUPAC Name |
4-amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-16-9-3-4-13(10-16)17(2)14(18)11-5-7-12(15)8-6-11/h5-8,13H,3-4,9-10,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMZVRSTIMEYRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)N(C)C(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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